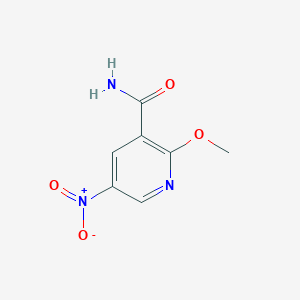
2-Methoxy-5-nitropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-nitropyridine-3-carboxamide is a chemical compound with the molecular formula C7H7N3O4. It belongs to the class of nitropyridines, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a methoxy group at the 2-position, a nitro group at the 5-position, and a carboxamide group at the 3-position of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-nitropyridine-3-carboxamide typically involves the nitration of 2-methoxypyridine followed by the introduction of the carboxamide group. One common method includes the reaction of 2-methoxypyridine with nitric acid in the presence of sulfuric acid to yield 2-methoxy-5-nitropyridine. This intermediate is then reacted with an appropriate amine to form the carboxamide derivative .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxy-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-methoxy-5-aminopyridine-3-carboxamide.
Reduction: Formation of 2-methoxy-5-nitropyridine-3-carboxylic acid.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-5-nitropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .
Comparación Con Compuestos Similares
2-Methoxy-5-nitropyridine: Lacks the carboxamide group but shares similar chemical properties.
2-Chloro-5-nitropyridine: Contains a chloro group instead of a methoxy group.
3-Methoxy-2-nitropyridine: The positions of the methoxy and nitro groups are different.
Uniqueness: 2-Methoxy-5-nitropyridine-3-carboxamide is unique due to the presence of both the methoxy and carboxamide groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
60524-16-5 |
|---|---|
Fórmula molecular |
C7H7N3O4 |
Peso molecular |
197.15 g/mol |
Nombre IUPAC |
2-methoxy-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C7H7N3O4/c1-14-7-5(6(8)11)2-4(3-9-7)10(12)13/h2-3H,1H3,(H2,8,11) |
Clave InChI |
JLIHKSCYWAINOH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


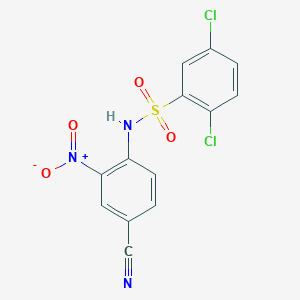
![1-[2-(9,10-Diphenylanthracen-2-YL)prop-1-EN-1-YL]pyrrolidine](/img/structure/B14598379.png)
![[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)oxy]acetic acid](/img/structure/B14598380.png)
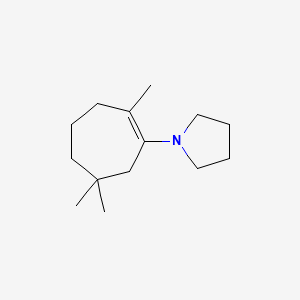
![1-Propanone, 1-[3-(chloromethyl)oxiranyl]-](/img/structure/B14598384.png)
![1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylthio)propyl]-](/img/structure/B14598389.png)
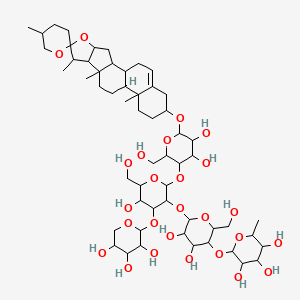
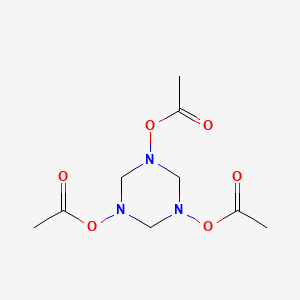
![2-(3-tert-Butyl-2-methoxyphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14598410.png)
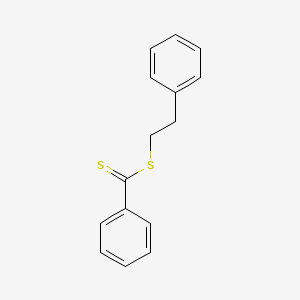
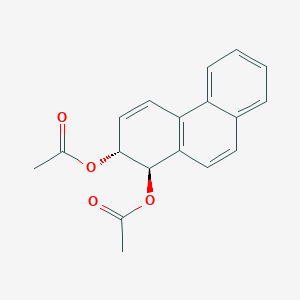


![2-Chloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14598445.png)
